Subnanomolar DOR Binding Affinity Advantage
ADL-5859 hydrochloride exhibits superior DOR binding affinity (Ki = 0.84 nM) compared to SNC80 (Ki = 1.78 nM) and BW373U86 (Ki = 1.8 nM), representing a 2.1-fold and 2.1-fold higher affinity respectively [1][2]. This subnanomolar binding translates to lower compound requirements for achieving equivalent receptor occupancy in competitive binding assays, directly impacting experimental design and cost efficiency.
| Evidence Dimension | Binding affinity (Ki) at human δ-opioid receptor |
|---|---|
| Target Compound Data | Ki = 0.84 nM |
| Comparator Or Baseline | SNC80: Ki = 1.78 nM; BW373U86: Ki = 1.8 nM |
| Quantified Difference | 2.1-fold higher affinity vs. SNC80; 2.1-fold higher affinity vs. BW373U86 |
| Conditions | Radioligand displacement binding assay using [3H]diprenorphine or similar radioligand; human DOR expressed in CHO or HEK293 cell membranes |
Why This Matters
Lower Ki values enable reduced compound consumption per assay and provide a wider dynamic range for concentration-response studies in DOR-mediated signaling.
- [1] Probes & Drugs. SNC 80 (PD016712) compound profile. Ki = 1.78 nM. View Source
- [2] Chang KJ, Rigdon GC, Howard JL, McNutt RW. A novel, potent and selective nonpeptidic delta opioid receptor agonist BW373U86. J Pharmacol Exp Ther. 1993;267(2):852-857. PMID: 8246159. View Source
